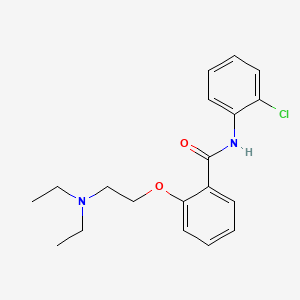
1,3-Benzenediol, 4,4'-thiobis[2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Thiobis[2-methylresorcinol] is a heterocyclic organic compound with the molecular formula C14H14O4S and a molecular weight of 278.32 g/mol . It is also known by its IUPAC name, 4-(2,4-dihydroxy-3-methylphenyl)sulfanyl-2-methylbenzene-1,3-diol . This compound is characterized by the presence of two resorcinol units linked by a sulfur atom, making it a unique and versatile chemical in various applications.
准备方法
The synthesis of 4,4’-thiobis[2-methylresorcinol] typically involves the reaction of 2-methylresorcinol with sulfur or sulfur-containing reagents under controlled conditions. One common method includes the use of sodium sulfide (Na2S) as a sulfur source, reacting with 2-methylresorcinol in an organic solvent such as ethanol or methanol . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiobis linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
4,4’-Thiobis[2-methylresorcinol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfur linkage to a thiol group.
Substitution: The hydroxyl groups in the resorcinol units can undergo substitution reactions with halogens or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution . Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives.
科学研究应用
4,4’-Thiobis[2-methylresorcinol] has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,4’-thiobis[2-methylresorcinol] involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . The compound’s sulfur linkage plays a crucial role in its ability to interact with and stabilize reactive oxygen species.
In industrial applications, its mechanism of action is related to its ability to form stable polymers and resins, enhancing the material properties of the final products .
相似化合物的比较
4,4’-Thiobis[2-methylresorcinol] can be compared with other similar compounds such as:
4,4’-Sulfinylbis[2-methylresorcinol]: This compound has a sulfinyl linkage instead of a thiobis linkage, resulting in different chemical and physical properties.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Known for its use as an antioxidant in the rubber and plastics industries, this compound has a butylidene linkage and tert-butyl groups, making it more hydrophobic and thermally stable.
The uniqueness of 4,4’-thiobis[2-methylresorcinol] lies in its specific sulfur linkage and the presence of hydroxyl groups, which confer distinct reactivity and stability compared to its analogs.
属性
CAS 编号 |
28341-66-4 |
|---|---|
分子式 |
C14H14O4S |
分子量 |
278.33 g/mol |
IUPAC 名称 |
4-(2,4-dihydroxy-3-methylphenyl)sulfanyl-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C14H14O4S/c1-7-9(15)3-5-11(13(7)17)19-12-6-4-10(16)8(2)14(12)18/h3-6,15-18H,1-2H3 |
InChI 键 |
IQPFAEANKOAQPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1O)SC2=C(C(=C(C=C2)O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
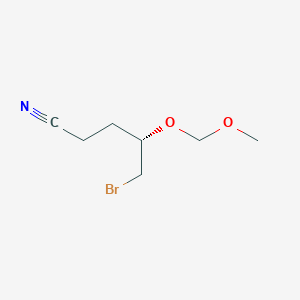


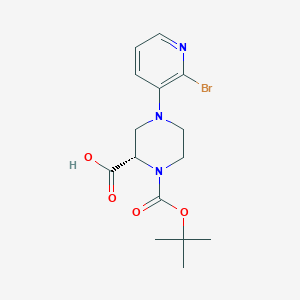
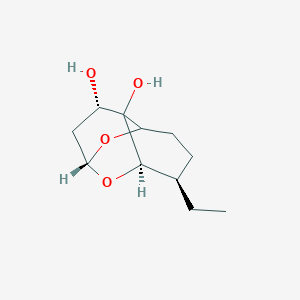
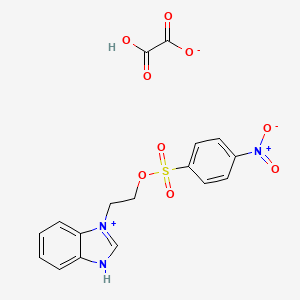

![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)

